L-3-Vinylphe
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
LOQNGWKGCIQOMO-JTQLQIEISA-N |
Isomeric SMILES |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L 3 Vinylphenylalanine and Its Derivatives
Stereoselective Chemical Synthesis Approaches
The precise control of stereochemistry at the α-carbon is paramount in the synthesis of L-amino acids. Various sophisticated methods have been developed to achieve high stereoselectivity in the synthesis of L-3-vinylphenylalanine and related α-vinyl amino acids.
Asymmetric Synthesis via Chiral Auxiliaries
A powerful strategy for inducing chirality is the temporary incorporation of a chiral auxiliary into the substrate. nih.govunl.edud-nb.info This auxiliary directs the stereochemical outcome of subsequent reactions, after which it can be removed and ideally recycled. nih.govunl.edu For the synthesis of L-α-vinyl amino acids, chiral auxiliaries have been employed to control the stereoselective alkylation of enolates.
One notable example involves the use of oxazolidinone auxiliaries, as pioneered by Evans. unl.edu These auxiliaries, attached to a glycine (B1666218) enolate equivalent, can direct the alkylation to produce the desired stereoisomer with a high degree of diastereoselectivity. researchgate.net The bulky auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. unl.edu
Dienolate Alkylation Strategies for α-Vinyl Amino Acids
A highly effective and generalizable method for the asymmetric synthesis of L-α-vinyl amino acids involves the alkylation of a chiral, vinylglycine-derived dianionic dienolate. unl.eduunl.eduacs.orgvulcanchem.com This strategy utilizes a chiral auxiliary, such as (-)-8-(β-naphthyl)menthyl (the d'Angelo auxiliary), to direct the alkylation of a dienolate generated from the corresponding dehydrobutyrine ester. unl.eduunl.eduacs.orgvulcanchem.com
The generation of the dianionic dienolate is typically achieved by sequential deprotonation with strong bases like lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi). unl.eduunl.edu The subsequent alkylation at low temperatures (e.g., -78 °C) in a solvent system like THF-HMPA proceeds with high regioselectivity, favoring α-alkylation over γ-alkylation, and excellent acyclic stereocontrol. unl.eduunl.eduvulcanchem.com Diastereomeric ratios ranging from 91:9 to ≥98:2 have been reported for a variety of electrophiles. unl.eduunl.eduvulcanchem.com
A proposed model for the high stereoselectivity suggests an "exo-extended" conformation for the dienolate. unl.eduunl.eduacs.orgnih.gov This conformation is stabilized by internal amidate chelation to the lithium cation and soft-soft interactions between the polarizable β-naphthyl group of the auxiliary and the extended π-system of the dienolate, which shields the re face from the electrophile, leading to preferential Cα-alkylation at the si face. unl.eduunl.eduacs.orgnih.gov The chiral auxiliary can be recovered in high yield after the reaction. unl.eduunl.edunih.gov This method has been successfully applied to the synthesis of L-α-vinyl analogues of various amino acids, including m-tyrosine, ornithine, and lysine (B10760008). unl.eduunl.eduacs.orgvulcanchem.com
Table 1: Diastereoselective Alkylation of a Chiral Vinylglycine-Derived Dienolate
| Electrophile (R-X) | Product Side Chain (R) | Yield (%) | Diastereomeric Ratio (dr) |
| Isobutyl iodide | -(CH₂)CH(CH₃)₂ | 75 | ≥98:2 |
| Benzyl bromide | -CH₂Ph | 81 | ≥98:2 |
| 1-Chloro-4-iodobutane | -(CH₂)₄Cl | 72 | 95:5 |
| m-Methoxybenzyl bromide | -CH₂-(m-OMe)Ph | 78 | 94:6 |
Data synthesized from reported findings on the alkylation of vinylglycine-derived dianionic dienolates. unl.eduunl.eduacs.org
Chain Extension and Functional Group Interconversion Strategies (e.g., Selenide (B1212193)/Stannane (B1208499) Chemistry)
Chain extension and functional group interconversions are crucial for elaborating the side chains of amino acids and introducing diverse functionalities. Organoselenium and organostannane chemistry have proven to be versatile tools in this regard for the synthesis of vinyl-containing amino acids.
A stereocontrolled route to α-(2-tributylstannyl)vinyl amino acids has been developed starting from N-benzoyl-protected L-vinylglycine. nih.govacs.org This method involves the installation of a directing β-stereocenter via an episelenonium ion-mediated 5-exo-trig cyclization to form diastereomeric oxazolines. nih.govacs.org These intermediates serve as precursors to enantiomeric enolates that undergo α-alkylation with high stereoselectivity. nih.govacs.org Subsequent eliminative ring-opening and interconversion of the resulting vinyl selenide to a vinyl stannane provides the desired product. nih.gov These α-stannylvinyl amino acids are valuable building blocks that can participate in transition metal-mediated cross-coupling reactions for further chain extension. unl.edunih.govnih.gov
Selenide chemistry is also employed in the preparation of halovinyl amino acids from α-vinyl amino acid precursors. unl.eduunl.edunih.gov The addition of phenylselenyl halides across the vinyl group, followed by oxidation of the resulting selenide and subsequent elimination, yields the corresponding α-halovinyl amino acid. unl.eduunl.edunih.gov
Protecting Group Chemistries in Complex Amino Acid Synthesis (e.g., N-Benzoyl, N-Cbz, N-Trifluoroacetyl)
The choice of protecting groups for the amino and carboxyl functionalities is critical in the multi-step synthesis of complex amino acids like L-3-vinylphenylalanine. nih.govtcichemicals.commasterorganicchemistry.com The protecting groups must be stable to the reaction conditions employed in subsequent steps and be selectively removable without affecting other sensitive functional groups. masterorganicchemistry.com
Commonly used amino protecting groups include the benzoyl (Bz), benzyloxycarbonyl (Cbz or Z), and trifluoroacetyl (TFA) groups. unl.edunih.govtotal-synthesis.com The Cbz group, introduced by Bergmann and Zervas, is stable to a wide range of conditions but can be readily removed by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com The N-benzoyl group is often used in conjunction with methyl esters for protection. unl.edu
The nature of the N-protecting group can significantly influence the outcome of reactions. For instance, in the synthesis of α-halovinyl amino acids from α-vinyl precursors via selenyl halide addition, the use of N-benzoyl or N-Cbz groups can lead to an undesired 5-exo-trig-like cyclization, where the carbonyl of the protecting group acts as an internal nucleophile. unl.eduresearchgate.netnih.gov In contrast, employing an electron-withdrawing N-trifluoroacetyl group suppresses this cyclization, allowing for the desired addition of the phenylselenyl halide across the double bond to proceed efficiently. unl.edunih.gov
Table 2: Influence of N-Protecting Group on the Reaction of α-Vinylphenylalanine with PhSeCl
| N-Protecting Group | Product(s) | Outcome |
| N-Benzoyl | Oxazoline | 5-exo-trig cyclization |
| N-Cbz | Oxazolidinone | 5-exo-trig cyclization |
| N-Trifluoroacetyl | α-(1-chloro-2-phenylseleno)ethylphenylalanine | Desired alkene addition |
This table illustrates the directing effect of the N-protecting group in the reaction of a protected α-vinylphenylalanine derivative with phenylselenyl chloride. unl.edunih.gov
Preparation of Halovinyl Amino Acid Precursors
Halovinyl amino acids are valuable synthetic intermediates and potential enzyme inhibitors. A general route to α-chlorovinyl and α-bromovinyl amino acids involves the conversion of N-trifluoroacetyl α-vinyl amino esters. unl.edunih.gov
This method utilizes the addition of phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr) to the vinyl group of the protected amino acid. unl.eduunl.edunih.gov The reaction time can influence the regioselectivity of the addition, with longer reaction times favoring the formation of the internal halovinyl isomer. unl.eduunl.edunih.gov The resulting β-halo-α-seleno adduct is then subjected to oxidation, typically with ozone at low temperature, to form a selenoxide. unl.edunih.gov This intermediate undergoes a syn-elimination upon heating to yield the desired α-halovinyl amino acid. unl.edunih.gov This two-step sequence provides a reliable method for accessing these important precursors. unl.eduunl.edunih.gov
Enzymatic and Biocatalytic Synthesis of Vinyl-Containing Amino Acids and Analogs
The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. d-nb.infowur.nlmdpi.com While specific enzymatic routes to L-3-vinylphenylalanine are not extensively documented, general biocatalytic strategies for the synthesis of non-natural amino acids and their derivatives are emerging. nih.govnih.gov
Enzymes such as lipases and aminoacylases are being explored for the synthesis of N-acyl-amino acids. d-nb.info Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse in non-aqueous media to form amide bonds. wur.nlmdpi.com Aminoacylases have been shown to catalyze the enantioselective acylation of amines. d-nb.info
Furthermore, recombinant microorganisms engineered with heterologous nucleic acids encoding for mycosporine-like amino acid (MAA) biosynthetic enzymes are being developed for the production of unnatural amino acids from amine-containing substrates. google.com Chemo-enzymatic approaches, which combine the strengths of chemical and biological catalysis, are also proving to be powerful strategies for the asymmetric synthesis of complex chiral molecules. rsc.org These developing biocatalytic methods hold promise for the future production of L-3-vinylphenylalanine and its analogs in a more sustainable manner.
Biocatalytic Routes to Non-Proteinogenic Amino Acids
Biocatalysis leverages the specificity of enzymes to produce structurally complex molecules like npAAs with high stereoselectivity. frontiersin.org Enzymes such as transaminases and lyases are particularly valuable in this context.
Amine Transaminases (ATAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes are crucial for synthesizing npAAs by transferring an amino group from a donor molecule to a keto-acid acceptor. mdpi.com Aromatic amino acid transaminases (ArATs) have shown promise in producing derivatives of phenylalanine. oup.com For instance, ArATs can tolerate substitutions on the phenylpyruvate precursor, enabling the synthesis of various branched phenylalanine derivatives. oup.com Research has identified that ArAT from Thermus thermophilus (TtArAT) is effective in the transamination of substituted keto-acids. oup.com Furthermore, engineering the active site of transaminases, for example by incorporating other non-canonical amino acids like p-benzoyl-L-phenylalanine (pBpa), can significantly enhance their activity and stability. doaj.orgnih.gov
Phenylalanine Ammonia (B1221849) Lyase (PAL): PAL is another key enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgebi.ac.ukrsc.org This catalytic activity can be harnessed in reverse for the synthesis of L-phenylalanine and its analogs. nih.gov The enzyme is widely found in plants, fungi, and some bacteria and does not require a cofactor for its forward reaction, although its mechanism involves a post-translationally cyclized Ala-Ser-Gly triad (B1167595) that forms 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). wikipedia.orgebi.ac.uk The reverse reaction, amination of substituted cinnamic acids, provides a direct route to novel phenylalanine derivatives.
The table below summarizes key enzymes and their applications in the synthesis of non-proteinogenic amino acids.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Key Findings |
| Amine Transaminase | ArAT from T. thermophilus | Substituted Phenylpyruvates | Branched Phenylalanine Derivatives | Demonstrates broad substrate tolerance for producing various ncAAs. oup.com |
| Amine Transaminase | Engineered (R)-Amine Transaminase | 1-phenylpropan-1-amine, Benzaldehyde | (S)-amines | Site-specific incorporation of p-benzoyl phenylalanine enhanced activity up to 15-fold. doaj.orgnih.gov |
| Ammonia Lyase | Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid, Ammonia | Reversible reaction allows for the synthesis of L-phenylalanine analogs from substituted cinnamic acids. nih.gov |
Microbial Transformation Pathways for Related Aromatic Vinyl Compounds (e.g., Vinylphenols from Hydroxycinnamic Acids)
Understanding the microbial synthesis of related aromatic vinyl compounds provides a blueprint for developing pathways to L-3-vinylphenylalanine. A well-studied analogous transformation is the conversion of p-hydroxycinnamic acids (such as ferulic acid and p-coumaric acid) into vinylphenols (like 4-vinylguaiacol and 4-vinylphenol). researchgate.netnih.gov
This bioconversion is catalyzed by phenolic acid decarboxylases (PADs), a family of cofactor-free enzymes found in various bacteria and yeasts. researchgate.netnih.govsciopen.com The reaction proceeds via a non-oxidative decarboxylation mechanism. nih.govnih.gov Computational studies suggest the mechanism involves the formation of a quinone methide intermediate. nih.govrsc.org
Several microorganisms are known to perform this transformation efficiently:
Bacteria: Genera such as Bacillus, Lactobacillus, and Pseudomonas are known sources of PADs. researchgate.netnih.gov
Yeasts: Brettanomyces and Candida species are also capable of decarboxylating hydroxycinnamic acids. researchgate.netscielo.br
Fungi: More recently, filamentous fungi like Neolentinus lepideus have been shown to possess versatile PADs, achieving high molar conversion yields. google.com
The enzymatic logic of PADs—decarboxylation of a substituted cinnamic acid to form a vinyl group—is directly analogous to the transformation required to produce a vinyl-substituted phenylalanine from a corresponding precursor. While PADs act on hydroxycinnamic acids, enzyme engineering or screening could identify variants capable of accepting a substrate like 3-carboxy-phenylalanine or a related precursor to generate the vinyl functionality. The promiscuous nature of some PADs, which have been shown to catalyze hydration and carboxylation reactions, suggests they are amenable to engineering for novel reactivities. acs.org
The table below details microorganisms and their enzymes involved in producing vinylphenols.
| Microorganism | Enzyme | Substrate(s) | Product(s) | Molar Yield (%) |
| Dekkera bruxellensis | Cinnamate Decarboxylase | p-Coumaric Acid, Ferulic Acid | 4-Vinylphenol, 4-Vinylguaiacol | >90% (in synthetic medium) scielo.br |
| Neolentinus lepideus | Phenolic Acid Decarboxylase | Sinapic, Ferulic, p-Coumaric, Caffeic Acids | Corresponding Vinylphenols | Up to 70% google.com |
| Bacillus subtilis | Phenolic Acid Decarboxylase (BsPAD) | Coumaric Acid | Vinyl Phenol | N/A rsc.org |
Emerging Synthetic Techniques and Chemoenzymatic Hybrid Approaches
The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules like L-3-Vinylphenylalanine. nih.govnih.gov This approach combines the efficiency and scalability of chemical synthesis with the unparalleled selectivity of biocatalysis. asm.orgnih.gov
A typical chemoenzymatic route might involve the chemical synthesis of a precursor molecule, which is then subjected to one or more enzymatic transformations to install chirality or add specific functional groups. acs.orgnih.govresearchgate.net For instance, a precursor to L-3-Vinylphenylalanine could be synthesized chemically, followed by a final, stereoselective amination step catalyzed by an engineered transaminase. mdpi.com One-pot chemoenzymatic processes are particularly attractive as they reduce the need for intermediate purification steps, saving time and resources. nih.govchemrxiv.org
Recent advances include:
Metabolic Engineering: The entire metabolic network of a microorganism, such as Escherichia coli or Saccharomyces cerevisiae, can be re-engineered to produce desired aromatic compounds from simple carbon sources like glucose. nih.goviastate.eduresearchgate.net Strategies involve upregulating pathways leading to precursors, deleting competing pathways, and removing feedback inhibition to increase the final product titer. frontiersin.orgnih.govnih.govnih.gov
Enzyme Cascades: Multiple enzymes can be used sequentially in a one-pot reaction to build up molecular complexity. This mimics natural biosynthetic pathways and allows for the creation of intricate molecules from simple starting materials. mdpi.com For example, a cascade could be designed where one enzyme generates a keto-acid precursor that is then immediately converted to the final amino acid by a transaminase.
Hybrid Approaches: Combining biocatalytic C-H oxidation with traditional chemical methods has proven effective for synthesizing complex natural products and their analogs. nih.govnsf.gov This modular approach allows for the efficient and stereocontrolled preparation of key building blocks that can then be assembled chemically.
These emerging techniques provide a versatile and sustainable toolkit for the synthesis of L-3-Vinylphenylalanine and a wide array of other valuable non-proteinogenic amino acids.
Chemical Reactivity and Derivatization Strategies of L 3 Vinylphenylalanine for Research Purposes
Reactions Involving the Vinyl Moiety
The vinyl group of L-3-Vinylphenylalanine is a key site for chemical manipulation, enabling the introduction of diverse functionalities through various addition and coupling reactions.
Transition Metal-Mediated Cross-Coupling Reactions
The vinyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing complex molecular architectures.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl group with an aryl or vinyl halide. researchgate.netrsc.org This reaction is a powerful tool for extending the conjugated system of the phenylalanine side chain. For instance, coupling N-acetyl-L-3-vinylphenylalanine with an aryl bromide in the presence of a palladium catalyst and a base would yield a stilbene-like derivative. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. rsc.org
Suzuki Coupling: The Suzuki-Miyaura coupling enables the reaction of the vinyl group with an organoboron compound, such as an arylboronic acid. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex biological molecules. A protected L-3-vinylphenylalanine derivative, for example, can be coupled with a functionalized arylboronic acid to introduce reporter groups or pharmacophores. researchgate.netresearchgate.net
Sonogashira Coupling: The Sonogashira coupling facilitates the reaction between a terminal alkyne and the vinyl group, although it more commonly involves an aryl or vinyl halide. organic-chemistry.orgrsc.org To utilize this reaction on L-3-vinylphenylalanine, the vinyl group could first be converted to a vinyl halide. Alternatively, the aromatic ring can be functionalized with a halide, which can then undergo Sonogashira coupling to introduce an alkyne moiety. semanticscholar.org This approach allows for the introduction of a rigid, linear linker into the amino acid side chain.
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Heck | Aryl/Vinyl Halide | Pd Catalyst, Base | Stilbene Derivative |
| Suzuki | Arylboronic Acid | Pd Catalyst, Base | Aryl-substituted Vinyl Derivative |
| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | En-yne Derivative |
Intramolecular Cyclization and Ring-Closing Reactions
The vinyl group is instrumental in the synthesis of constrained peptides and macrocycles through intramolecular cyclization reactions. These strategies are crucial for stabilizing specific peptide conformations and enhancing biological activity.
Ring-Closing Metathesis (RCM): When L-3-vinylphenylalanine is incorporated into a peptide chain that also contains another alkenyl amino acid (such as allylglycine), ring-closing metathesis can be employed to form a cyclic peptide. nih.govnih.gov This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a new carbon-carbon double bond, creating a "stapled" peptide with a defined conformation. biotage.comrsc.org The size of the resulting ring can be controlled by the distance between the two alkenyl side chains. rsc.org
Intramolecular Heck Reaction: An intramolecular Heck reaction can be utilized to cyclize a peptide containing L-3-vinylphenylalanine and a suitably positioned aryl halide. researchgate.netnih.gov This palladium-catalyzed reaction forms a new ring by connecting the vinyl group to the aromatic ring, leading to the formation of complex polycyclic structures within a peptide scaffold. nih.gov Furthermore, C-H activation strategies can be employed to achieve similar cyclizations without the need for a pre-installed halide. nih.govresearchgate.netquizlet.com
| Cyclization Strategy | Key Residues | Catalyst | Resulting Structure |
|---|---|---|---|
| Ring-Closing Metathesis | L-3-Vinylphenylalanine, Alkenyl Amino Acid | Ruthenium Catalyst (e.g., Grubbs) | Stapled Peptide |
| Intramolecular Heck Reaction | L-3-Vinylphenylalanine, Aryl Halide | Palladium Catalyst | Polycyclic Peptide |
Electrophilic and Nucleophilic Addition Reactions to the Olefinic Bond
The double bond of the vinyl group is susceptible to both electrophilic and nucleophilic addition, providing pathways to a variety of functionalized derivatives.
Electrophilic Addition: Classic electrophilic addition reactions can be applied to the vinyl moiety. For example, hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. quizlet.comuu.nlnih.gov This introduces a hydroxyl group at the terminal carbon of the side chain, which can be further derivatized.
Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition can be achieved under specific conditions. For instance, a Michael-type addition could be performed if the vinyl group is first conjugated to an electron-withdrawing group.
Modifications at the Amino Acid Backbone
The amino and carboxyl groups of L-3-Vinylphenylalanine, as well as its aromatic ring, offer additional sites for derivatization, enabling its incorporation into peptides and the introduction of further functionality.
Selective N-Terminal and C-Terminal Derivatizations for Peptide Synthesis
For the incorporation of L-3-Vinylphenylalanine into peptides using solid-phase peptide synthesis (SPPS), the N-terminus is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group. springernature.comnih.govdigitellinc.com The Fmoc-L-3-vinylphenylalanine-OH building block can be readily used in standard SPPS protocols. rsc.org
The C-terminus can also be selectively modified. For example, C-terminal amidation is a common modification in bioactive peptides that can enhance their stability and activity. researchgate.netmdpi.com This can be achieved chemically or enzymatically. nih.gov
Aromatic Ring Functionalization (e.g., para-substitutions)
The phenyl ring of L-3-Vinylphenylalanine is amenable to electrophilic aromatic substitution reactions. Due to the presence of the vinyl group, which is a weakly activating, ortho-, para-directing group, substitutions are expected to occur primarily at the para position relative to the vinyl group (the C6 position of the phenylalanine ring). For instance, palladium-catalyzed iodination can introduce an iodine atom at the para position, which can then serve as a handle for further cross-coupling reactions, such as the Sonogashira coupling. semanticscholar.org
Conjugate Formation with Biomolecules and Scaffold Architectures
The strategic incorporation of L-3-Vinylphenylalanine into peptides, proteins, and polymer scaffolds provides a versatile chemical handle for the site-specific attachment of a wide array of molecular entities. The vinyl group's reactivity allows for its participation in several bioorthogonal reactions, enabling the formation of stable covalent bonds with biomolecules and the construction of functionalized scaffold architectures for research in biomaterials, drug delivery, and tissue engineering.
The primary derivatization strategies for the vinyl moiety of L-3-Vinylphenylalanine revolve around two main classes of reactions: thiol-ene reactions and palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, selectivity, and compatibility with biological systems.
Thiol-Ene Radical-Mediated Reactions
The thiol-ene "click" reaction is a powerful method for bioconjugation, proceeding via a radical-mediated addition of a thiol to the alkene of the vinyl group. This reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups, making it particularly suitable for modifying complex biomolecules in aqueous environments.
Mechanism and Application:
The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal initiators. The process involves the formation of a thiyl radical, which then adds across the double bond of the vinyl group on the L-3-Vinylphenylalanine residue. This is followed by a chain transfer step, resulting in a stable thioether linkage.
This strategy can be employed to:
Label Proteins and Peptides: Cysteine residues, with their free thiol groups, are natural partners for thiol-ene reactions with L-3-Vinylphenylalanine incorporated into a protein or peptide sequence. This allows for the site-specific attachment of fluorescent probes, affinity tags, or drug molecules.
Form Hydrogel Scaffolds: When L-3-Vinylphenylalanine is incorporated into polymer backbones, the vinyl groups can serve as cross-linking points with thiol-containing linkers. This enables the formation of hydrogels with tunable mechanical properties, suitable for 3D cell culture and tissue engineering applications.
| Reaction Component | Role | Example |
| L-3-Vinylphenylalanine | Alkene source | Incorporated into a peptide sequence |
| Thiol-containing molecule | Nucleophile | Cysteine, Glutathione, Thiol-modified PEG |
| Initiator | Radical generation | Photoinitiator (e.g., Irgacure 2959), Thermal initiator |
| Solvent | Reaction medium | Aqueous buffers, Organic solvents |
Table 1: Components of a Thiol-Ene Reaction with L-3-Vinylphenylalanine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer an alternative and highly specific method for modifying the vinyl group of L-3-Vinylphenylalanine. These reactions are well-established in organic synthesis and have been adapted for bioconjugation purposes.
Mechanism and Application:
Heck Reaction: The vinyl group of L-3-Vinylphenylalanine can react with aryl halides or triflates in the presence of a palladium catalyst and a base. This forms a new carbon-carbon bond, allowing for the attachment of aromatic moieties, which can be useful for modulating the electronic or structural properties of a biomolecule.
Suzuki Coupling: In a Suzuki reaction, the vinyl group can be coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile reaction for forming carbon-carbon bonds and can be used to conjugate a wide range of functionalized molecules to a protein or scaffold containing L-3-Vinylphenylalanine.
These palladium-catalyzed reactions are particularly valuable for creating bioconjugates with enhanced stability and for applications where precise control over the conjugated structure is critical.
| Reaction Type | Coupling Partner | Catalyst | Key Features |
| Heck Reaction | Aryl halide/triflate | Pd(0) complex | Forms a new C-C bond with an aromatic ring |
| Suzuki Coupling | Organoboron compound | Pd(0) complex | Highly versatile for C-C bond formation |
Table 2: Palladium-Catalyzed Reactions for L-3-Vinylphenylalanine Derivatization
Research Findings:
While direct studies showcasing the extensive use of L-3-Vinylphenylalanine in these specific conjugate formations are emerging, the fundamental principles of thiol-ene and palladium-catalyzed reactions are well-documented in the context of other vinyl-containing unnatural amino acids and small molecules. Research has demonstrated the successful application of these chemistries for:
Site-specific protein labeling: The genetic incorporation of unnatural amino acids with reactive handles, followed by bioorthogonal chemistry, is a proven strategy for creating precisely modified proteins.
Hydrogel formation for cell scaffolding: The use of "click" chemistry to cross-link polymers has led to the development of advanced biomaterials with controlled properties for tissue engineering.
Peptide cyclization: Intramolecular thiol-ene reactions have been used to create cyclic peptides with enhanced stability and biological activity.
The vinyl group of L-3-Vinylphenylalanine represents a valuable and versatile functional group for the derivatization of biomolecules and the construction of novel scaffold architectures for a wide range of research purposes.
Enzymatic and Biochemical Interactions of L 3 Vinylphenylalanine Analogs
Investigation of Enzyme Recognition and Binding
The interaction of L-3-vinylphenylalanine analogs with amino acid processing enzymes is fundamentally governed by the principles of molecular recognition, where the enzyme's active site distinguishes between its natural substrate and structurally similar molecules.
Substrate Analog Studies with Amino Acid Processing Enzymes (e.g., Phenylalanine Hydroxylase)
Phenylalanine hydroxylase (PAH) is a well-studied enzyme responsible for the conversion of L-phenylalanine to L-tyrosine. wikipedia.org Its activity is tightly regulated, in part by its own substrate. nih.gov Studies using substrate analogs are crucial for elucidating the binding mechanisms and catalytic processes of such enzymes. Analogs of L-phenylalanine can interact with PAH in several ways, for instance, by acting as competitive inhibitors that bind to the active site or as allosteric modulators that bind to a secondary site. nih.govresearchgate.net
For example, the analog 3-(2-thienyl)-L-alanine has been shown to bind to the active site of the catalytic domain of human PAH. nih.gov This binding is facilitated by key interactions, such as hydrogen bonding with conserved residues, that are also critical for securing the natural substrate. nih.gov Although direct studies on L-3-vinylphenylalanine with PAH are not extensively documented, its structural similarity to L-phenylalanine suggests it would be recognized by the enzyme's active site. The vinyl group at the meta position of the phenyl ring would influence the electronic and steric properties, potentially affecting binding affinity and catalytic turnover compared to the natural substrate.
Specificity and Selectivity in Enzyme-Substrate/Analog Interactions
Enzyme specificity ensures that the correct biochemical reactions occur within a cell. This is achieved through a precise complementarity of shape and chemical properties between the enzyme's active site and its substrate. youtube.comyoutube.com The "induced fit" model suggests that the binding of a substrate can cause a conformational change in the enzyme, optimizing the alignment of catalytic residues. youtube.com
Mechanisms of Enzyme Modulation and Inactivation
Vinyl amino acid derivatives, including analogs of L-3-vinylphenylalanine, are known to act as potent modulators and inactivators of a variety of enzymes, particularly those dependent on the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.
Mechanism-Based Inactivation of Amino Acid Racemases and Transaminases by Vinylglycine Analogs
Many vinylglycine analogs function as mechanism-based inactivators, also known as "suicide substrates." These compounds are initially processed by the target enzyme as if they were the natural substrate. However, during the catalytic cycle, a highly reactive intermediate is generated, which then forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation.
In the case of PLP-dependent enzymes like transaminases, the vinylglycine analog first forms a Schiff base with the PLP cofactor. The enzyme then abstracts a proton, leading to the formation of a conjugated system that includes the vinyl group. This extended conjugation facilitates the generation of a reactive species that can be attacked by a nucleophilic residue in the active site, resulting in covalent modification and inactivation of the enzyme. For instance, L-propargylglycine, an analog with a similar reactive functional group, has been shown to cause mechanism-based inactivation of L-alanine transaminase. nih.gov
Inhibition of Decarboxylases and Monooxygenases by Vinyl Amino Acid Derivatives
The inhibitory action of vinyl amino acid derivatives extends to other classes of enzymes, including decarboxylases and monooxygenases. Similar to transaminases, many amino acid decarboxylases are PLP-dependent and are susceptible to mechanism-based inactivation by vinylglycine analogs. The vinyl group participates in the catalytic mechanism to generate a reactive intermediate that alkylates the enzyme.
In monooxygenases like phenylalanine hydroxylase, substrate analogs can act as inhibitors. While the mechanism may not always be covalent inactivation, analogs can bind tightly to the active site and prevent the binding of the natural substrate. Irreversible inhibition of PAH has been observed with other phenylalanine analogs, such as p-chlorophenylalanine, demonstrating that substrate-like molecules can permanently disable the enzyme's function. researchgate.net
Incorporation into Peptidic and Protein Systems
The ability to incorporate non-canonical amino acids like L-3-vinylphenylalanine into proteins offers powerful tools for protein engineering and for studying protein structure and function. This is typically achieved by repurposing the cell's translational machinery. stanford.edu
The most common method for the site-specific incorporation of unnatural amino acids involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair and the suppression of a nonsense codon, typically the amber stop codon (UAG). acs.orgmdpi.com An engineered synthetase is designed to specifically recognize the non-canonical amino acid and charge it onto its cognate, orthogonal tRNA. This tRNA is engineered to recognize the amber codon in an mRNA sequence. When the ribosome encounters this codon, instead of terminating translation, it incorporates the non-canonical amino acid carried by the orthogonal tRNA into the growing polypeptide chain. nih.gov
This technique has been successfully used to incorporate a wide variety of phenylalanine derivatives with modifications at the ortho-, meta-, and para-positions, including those with keto, azido, and halogenated functionalities. nih.govnih.govacs.orgnih.gov Given the successful incorporation of numerous meta-substituted phenylalanine derivatives, it is highly probable that L-3-vinylphenylalanine could also be incorporated into proteins using a similarly evolved, specific tRNA-synthetase pair. nih.gov The introduction of the vinyl group would provide a unique chemical handle for subsequent site-specific modifications of the protein.
Strategies for Unnatural Amino Acid Integration into Recombinant Proteins
The site-specific incorporation of L-3-Vinylphenylalanine and other UAAs into a growing polypeptide chain is primarily achieved through the use of engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs. This strategy hijacks the natural translational machinery of the cell to recognize a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG), and insert the desired UAA at that position.
Key Components of the Integration Strategy:
Orthogonal tRNA/Aminoacyl-tRNA Synthetase (aaRS) Pair: The core of this technology is an aaRS and its cognate tRNA that are "orthogonal" to the host organism's translational machinery. This means the engineered aaRS does not aminoacylate any of the host's endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous aaRSs. This mutual exclusivity is crucial to ensure the high fidelity of UAA incorporation.
Amber Codon Suppression: The most common method involves mutating the gene of interest to introduce a UAG (amber) stop codon at the desired site of UAA incorporation. The orthogonal tRNA is engineered to have an anticodon that recognizes the UAG codon, thereby "suppressing" its termination signal and instead directing the ribosome to insert the UAA.
Engineered Aminoacyl-tRNA Synthetase: The aaRS is evolved or engineered to specifically recognize and charge the orthogonal tRNA with the desired UAA, in this case, L-3-Vinylphenylalanine. This often involves creating a library of aaRS mutants and using directed evolution strategies with both positive and negative selection steps to isolate variants with high specificity for the UAA.
Research Findings on Related Analogs:
While specific data for L-3-Vinylphenylalanine is emerging, studies on other meta-substituted phenylalanine derivatives provide a strong precedent. For instance, a pyrrolysyl-tRNA synthetase (PylRS) mutant has been successfully used to incorporate a variety of meta-substituted phenylalanine analogs into proteins in E. coli. This demonstrates the feasibility of using evolved synthetases to handle the steric and electronic differences introduced by substituents on the phenyl ring.
The general workflow for incorporating L-3-Vinylphenylalanine into a target protein is outlined in the table below.
| Step | Description | Key Considerations |
| 1. Gene Mutagenesis | Introduce an amber (TAG) codon at the desired site in the gene of the protein of interest. | The position of the UAG codon can influence incorporation efficiency. |
| 2. Transformation | Co-transform the host organism (e.g., E. coli) with two plasmids: one containing the mutated gene of interest and another containing the genes for the orthogonal tRNA and the specific aaRS for L-3-Vinylphenylalanine. | Efficient co-transformation is critical for successful protein expression. |
| 3. Culture and Induction | Grow the transformed cells in a culture medium supplemented with L-3-Vinylphenylalanine. Induce the expression of the target protein and the orthogonal pair components. | The concentration of the UAA in the medium needs to be optimized. |
| 4. Protein Expression and Purification | The cellular machinery expresses the full-length protein with L-3-Vinylphenylalanine incorporated at the specified site. The protein is then purified using standard techniques. | High fidelity of incorporation (>99%) is often confirmed by mass spectrometry. |
This methodology allows for the production of recombinant proteins with a precisely placed vinyl group, opening up possibilities for subsequent chemical modifications and functional studies.
Impact on Protein Structure and Biological Activity (e.g., Receptor Binding)
The introduction of an unnatural amino acid like L-3-Vinylphenylalanine can potentially influence the structure and function of a protein. The vinyl group, while relatively small, introduces a site of unsaturation and potential reactivity that is absent in the canonical amino acids.
Potential Structural Perturbations:
The impact of a UAA on protein structure is a critical consideration. While it is often assumed that the incorporation of structurally similar UAAs does not lead to significant global perturbations, local changes are possible. For L-3-Vinylphenylalanine, the small size of the vinyl group suggests that it may be well-tolerated in many protein environments, from solvent-exposed surfaces to the protein interior. However, its introduction could lead to subtle changes in:
Local Conformation: The vinyl group may alter local packing interactions and side-chain dynamics.
Protein Stability: The introduction of a new functional group could either stabilize or destabilize the protein fold, depending on its interactions with the surrounding residues. Studies with other UAAs have shown that their incorporation can sometimes interfere with correct protein folding, potentially leading to aggregation.
Impact on Biological Activity and Receptor Binding:
The strategic placement of L-3-Vinylphenylalanine can be used to probe and modulate biological activity, particularly in the context of receptor-ligand interactions. The vinyl group can serve as a chemical handle for site-specific modifications, such as the attachment of fluorescent probes, cross-linking agents, or other functional moieties.
In the context of G-protein coupled receptors (GPCRs), the introduction of L-3-Vinylphenylalanine at a ligand-binding site or an allosteric site could have several effects:
Altered Binding Affinity: The vinyl group could form new interactions (e.g., van der Waals or hydrophobic) with the receptor, thereby altering the binding affinity of the protein for its ligand.
Modulation of Receptor Signaling: By influencing the conformation of the receptor, the UAA could modulate downstream signaling pathways. Mutations at the G-protein binding interface of GPCRs are known to affect both the potency and efficacy of signaling. The introduction of a reactive group like a vinyl moiety could be used to covalently link the protein to its receptor, providing a powerful tool for studying receptor activation.
The use of fluorescently-tagged ligands has become a valuable tool for probing the environment of ligand binding sites. Incorporating L-3-Vinylphenylalanine would allow for the site-specific attachment of a fluorophore directly to the protein, providing a more direct way to study conformational changes upon ligand binding. nih.gov
| Potential Impact | Description | Example Application |
| Structural Perturbation | Minor local changes in side-chain packing and dynamics. | Probing the local environment within a protein's hydrophobic core. |
| Protein Folding | Potential for misfolding or aggregation if the UAA is not well-tolerated. | Assessing the tolerance of a protein fold to non-canonical residues. |
| Receptor Binding Affinity | Altered binding affinity due to new interactions established by the vinyl group. | Fine-tuning the interaction between a therapeutic protein and its target receptor. |
| Signal Transduction | Modulation of downstream signaling pathways by influencing receptor conformation. | Investigating the allosteric regulation of GPCRs. |
| Site-Specific Labeling | The vinyl group serves as a handle for covalent attachment of probes. | Attaching fluorescent dyes to track protein localization and dynamics in living cells. |
Further experimental studies, such as X-ray crystallography or NMR spectroscopy of proteins containing L-3-Vinylphenylalanine, are needed to fully elucidate its structural and functional consequences.
Biotransformation Pathways and Metabolic Flux Analysis (Theoretical Framework)
Once L-3-Vinylphenylalanine is introduced into a host organism for protein incorporation, it is important to consider its potential metabolic fate. The vinyl group makes it a xenobiotic compound, and the cell's metabolic networks may act upon it. Understanding these potential biotransformation pathways is crucial for optimizing UAA incorporation and minimizing potential toxicity.
Theoretical Biotransformation Pathways:
As L-3-Vinylphenylalanine is a derivative of styrene (B11656), its potential metabolic pathways can be inferred from the known microbial metabolism of styrene and related compounds. The primary routes of styrene degradation in microorganisms involve either direct cleavage of the aromatic ring or, more commonly, oxidation of the vinyl side-chain. The latter is more relevant to the biotransformation of L-3-Vinylphenylalanine.
A plausible theoretical pathway for the biotransformation of L-3-Vinylphenylalanine in a host cell like E. coli is as follows:
Side-Chain Oxidation: The vinyl group can be oxidized by a styrene monooxygenase (SMO) or a similar enzyme to form an epoxide.
Isomerization: The resulting epoxide can then be isomerized by a styrene oxide isomerase (SOI) to form the corresponding aldehyde.
Further Oxidation: This aldehyde can be further oxidized by a dehydrogenase to yield the corresponding carboxylic acid, a derivative of phenylacetic acid.
This pathway would convert L-3-Vinylphenylalanine into metabolites that could potentially enter central metabolism.
Metabolic Flux Analysis (MFA):
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a cell. While direct MFA studies on L-3-Vinylphenylalanine are not yet available, a theoretical framework for how such an analysis could be conducted can be described.
MFA relies on the use of isotope-labeled substrates (e.g., 13C-labeled L-3-Vinylphenylalanine) and the measurement of the labeling patterns in downstream metabolites. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.
Flux Balance Analysis (FBA):
Flux balance analysis is a mathematical approach that can be used to predict metabolic fluxes based on a genome-scale metabolic model. nih.govwikipedia.org FBA can be used to simulate the metabolic fate of L-3-Vinylphenylalanine and to identify potential metabolic engineering strategies to improve its utilization for protein synthesis and minimize its degradation. wikipedia.orgcreative-proteomics.com
Theoretical Application of MFA to L-3-Vinylphenylalanine:
| Analysis Step | Description | Expected Outcome |
| Isotope Labeling | Introduce 13C-labeled L-3-Vinylphenylalanine into the cell culture. | The 13C label will be incorporated into any metabolites derived from the UAA. |
| Metabolite Extraction and Analysis | Extract intracellular metabolites and analyze their labeling patterns using mass spectrometry or NMR. | Identification of labeled metabolites will confirm the activity of specific biotransformation pathways. |
| Flux Calculation | Use the labeling data and a stoichiometric model to calculate the fluxes through the relevant pathways. | Quantification of the rate of L-3-Vinylphenylalanine degradation versus its incorporation into protein. |
| Metabolic Engineering | Based on the flux analysis, engineer the host cell's metabolism (e.g., by knocking out genes involved in UAA degradation) to enhance protein production. | Increased yield of the desired protein containing L-3-Vinylphenylalanine. |
By applying these systems biology approaches, a quantitative understanding of the metabolic fate of L-3-Vinylphenylalanine can be achieved, paving the way for its more efficient use in protein engineering. creative-proteomics.com
Applications of L 3 Vinylphenylalanine in Chemical Biology and Materials Science Research
Development of Chemical Probes and Biosensors
The ability to introduce a chemically unique functional group like the vinyl moiety into biomolecules through genetic code expansion makes L-3-Vinylphenylalanine a powerful tool for creating sophisticated chemical probes and biosensors.
Fluorescent proteins (FPs) are fundamental tools in molecular and cellular biology, serving as genetically encoded markers for imaging. microscopyu.com The introduction of non-canonical amino acids into the structure of FPs allows for the creation of novel probes with unique functionalities. mdpi.comnih.gov The core principle involves replacing a specific amino acid in the protein sequence with L-3-Vinylphenylalanine.
Once incorporated, the vinyl group of L-3-Vip serves as a specific site for covalent modification. It can be targeted with fluorescent dyes that have a compatible reactive group, enabling site-specific fluorescent labeling. nih.gov This is often achieved through bio-orthogonal "click chemistry" reactions, such as thiol-ene coupling, which are highly efficient and can be performed under biological conditions. For instance, replacing a key residue within a fluorescent protein, such as the tyrosine at position 66 in Green Fluorescent Protein (GFP) derivatives, with L-3-Vip could allow for the attachment of environmentally sensitive dyes, creating a new class of biosensors. biorxiv.org This strategy offers precise control over the location of the fluorescent label, which is a significant advantage over traditional methods that randomly label surface-exposed residues like lysine (B10760008) or cysteine. nih.gov
| Feature | Traditional Labeling (e.g., NHS-esters) | Site-Specific Labeling with L-3-Vip |
| Target Residues | Multiple surface lysines | A single, genetically defined position |
| Stoichiometry | Heterogeneous mixture of conjugates | Uniform, 1:1 protein-dye ratio |
| Control | Low control over label position | High precision and control |
| Potential Impact | Can disrupt protein function if active site is labeled | Minimizes functional disruption |
The vinyl group of L-3-Vinylphenylalanine provides a versatile platform for designing reporters that can detect specific cellular events or environmental analytes. mdpi.com By incorporating L-3-Vip into a protein that recognizes a specific target (e.g., a metabolite, a metal ion, or a pollutant), the vinyl group can be used to attach a signaling molecule, such as a fluorophore or an electrochemical probe.
The binding of the target analyte to the protein can induce a conformational change, altering the environment around the L-3-Vip residue. This change can, in turn, affect the properties of the attached reporter molecule, leading to a measurable change in signal (e.g., an increase or decrease in fluorescence). This approach has been used to develop biosensors for various amino acids and other small molecules. researchgate.net The specificity of these biosensors is derived from the inherent binding properties of the protein scaffold, while the vinyl group provides the crucial link to the signal transduction mechanism.
Functionalization and Engineering of Biomolecules
The chemical reactivity of the vinyl group makes L-3-Vinylphenylalanine an excellent tool for the site-specific modification of peptides and proteins, enabling the creation of complex biomolecular architectures.
Bioconjugation is the process of linking biomolecules to other molecules, such as drugs, imaging agents, or polymers. The ability to perform this conjugation at a specific site is critical for creating well-defined and functional products, such as antibody-drug conjugates (ADCs). nih.gov L-3-Vinylphenylalanine, when incorporated into a protein sequence, provides a unique chemical handle for such modifications.
The vinyl group can readily participate in reactions like thiol-ene coupling with cysteine residues or palladium-catalyzed cross-coupling reactions. These methods allow for the formation of stable covalent bonds under mild, biocompatible conditions. This contrasts with other crosslinking strategies that might rely on photochemistry with p-benzoyl-l-phenylalanine or periodate-mediated activation of 3,4-dihydroxy-l-phenylalanine. nih.govnih.gov The precise control offered by L-3-Vip enables the construction of peptide-biomolecule hybrids with defined structures and functionalities.
| Crosslinking Method | Amino Acid | Reaction Type | Key Features |
| Thiol-Ene Coupling | L-3-Vinylphenylalanine & Cysteine | Radical-mediated addition | Bio-orthogonal, high efficiency |
| Heck Coupling | L-3-Vinylphenylalanine & Aryl Halide | Palladium-catalyzed C-C bond formation | Forms stable carbon-carbon bonds |
| Photochemical | p-Benzoyl-l-phenylalanine | UV-initiated C-H insertion | Can react with nearby C-H bonds |
| Oxidative | 3,4-Dihydroxy-l-phenylalanine | Periodate oxidation to quinone | Reacts with nucleophiles |
Peptides often adopt multiple conformations, and constraining them into a specific, biologically active shape can enhance their potency and stability. nih.gov L-3-Vinylphenylalanine can be used to create such constraints through intramolecular crosslinking. For example, two L-3-Vip residues within a peptide chain can be linked together, or an L-3-Vip residue can be crosslinked to another amino acid like cysteine. This cyclization strategy helps to lock the peptide into a desired conformation, mimicking the structure it adopts when bound to its biological target. nih.gov
In the context of protein engineering, L-3-Vip can be incorporated into protein scaffolds—stable proteins used as frameworks for building new binding molecules or enzymes. rsc.org The vinyl group can serve as an attachment point for functional groups, other proteins, or small molecules, essentially using the protein scaffold as a molecular breadboard. bakerlab.orgelifesciences.org This modular approach facilitates the construction of complex, multi-component protein systems for applications in diagnostics and therapeutics. nih.govnih.gov
Precursors for Advanced Materials and Polymers
The vinyl group is a cornerstone of polymer chemistry, and its presence in L-3-Vinylphenylalanine allows this amino acid to serve as a monomer for the synthesis of novel polymers and advanced materials. These materials combine the properties of traditional vinyl polymers with the biocompatibility and stereochemical precision of amino acids.
The polymerization of L-3-Vinylphenylalanine can lead to the formation of polypeptides with vinyl side chains, which can be further modified, or it can be used to create block copolymers by combining it with other monomers, such as L-lactide. mdpi.com This approach opens the door to creating a wide range of functional materials, including biodegradable plastics, hydrogels for tissue engineering, and materials for drug delivery. Furthermore, molecularly imprinted polymers (MIPs) can be synthesized using L-3-Vinylphenylalanine or its derivatives. researchgate.netnih.gov These polymers are created with template molecules, resulting in cavities that are specifically shaped to bind a target molecule, making them useful for separation processes or as sensors. The biochemical conversion of L-phenylalanine into styrene (B11656), a key industrial vinyl monomer, highlights the potential of amino acid-based precursors for producing valuable chemicals and materials. researchgate.net
Synthesis of Poly(vinylphenylalanine) and Related Polymers
The presence of a polymerizable vinyl group makes L-3-Vinylphenylalanine an attractive monomer for the synthesis of functional polymers. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for creating well-defined polymers from styrenic monomers like L-3-Vinylphenylalanine. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.
RAFT polymerization, known for its compatibility with a wide range of functional monomers, is a robust method for polymerizing amino acid-based monomers. nih.gov The general mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. This process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. While direct polymerization of L-3-Vinylphenylalanine via RAFT has not been extensively detailed in publicly available literature, the successful RAFT polymerization of other functional styrenic monomers provides a strong precedent for its feasibility. acs.org
ATRP is another powerful CRP technique that has been successfully applied to the polymerization of various styrenic monomers. cmu.educmu.edu This method typically employs a transition metal catalyst, often a copper complex, to reversibly activate and deactivate the growing polymer chains. This controlled process minimizes termination reactions and allows for the synthesis of complex architectures such as block copolymers. The polymerization of styrenic monomers containing peptide side chains via ATRP has been demonstrated, suggesting the applicability of this technique to L-3-Vinylphenylalanine. nih.gov
The synthesis of poly(L-3-vinylphenylalanine) would typically involve the following components:
| Component | Function | Example |
| Monomer | The repeating unit of the polymer | L-3-Vinylphenylalanine |
| Initiator | Generates the initial radical species | Azobisisobutyronitrile (AIBN) |
| RAFT Agent/Catalyst System | Controls the polymerization process | Trithiocarbonate (for RAFT) or CuBr/ligand (for ATRP) |
| Solvent | Dissolves the reaction components | Toluene, Dioxane, or other suitable organic solvents |
The resulting poly(L-3-vinylphenylalanine) is a functional polymer with pendant amino acid moieties, which can impart unique properties such as chirality, biocompatibility, and the potential for post-polymerization modification.
Integration into Functional Polymeric Architectures
The ability to polymerize L-3-Vinylphenylalanine in a controlled manner opens up possibilities for its integration into a variety of functional polymeric architectures. Block copolymers, where distinct polymer chains are covalently linked, are of particular interest. For example, a block copolymer comprising a hydrophilic block, such as poly(ethylene glycol) (PEG), and a hydrophobic block of poly(L-3-vinylphenylalanine) could self-assemble in aqueous solution to form micelles or vesicles. These nanostructures have potential applications in drug delivery, where the hydrophobic core could encapsulate therapeutic agents.
Furthermore, the vinyl group on the phenylalanine side chain can serve as a reactive handle for post-polymerization modification. This allows for the attachment of other molecules, such as fluorescent dyes for imaging applications or targeting ligands to direct the polymer to specific cells or tissues. The versatility of L-3-Vinylphenylalanine as a monomer facilitates the design and synthesis of advanced polymeric materials with tailored properties for applications in biotechnology and materials science. mdpi.com
Contributions to Medicinal Chemistry Scaffold Development (Mechanistic and Structural Insights)
In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new drugs. L-3-Vinylphenylalanine offers a unique scaffold that can be incorporated into peptides and small molecules to modulate their biological activity. The introduction of the vinyl group can influence the compound's conformation, binding affinity to biological targets, and metabolic stability.
The vinyl group is a bioisostere for other functional groups and can participate in various non-covalent interactions within a protein binding pocket. For instance, the π-system of the vinyl group can engage in π-π stacking or cation-π interactions with aromatic residues or charged groups on a receptor or enzyme. These interactions can enhance the binding affinity and selectivity of a drug candidate.
The development of "stapled peptides," where a covalent linkage is introduced between two amino acid side chains to stabilize a helical conformation, highlights the potential of modified phenylalanine residues. nih.gov While not a direct application of L-3-Vinylphenylalanine, this concept underscores the importance of side-chain modifications in controlling peptide structure and function. The vinyl group of L-3-Vinylphenylalanine could potentially be used as a handle for such intramolecular cross-linking reactions.
Further research, including computational modeling and experimental studies such as X-ray crystallography and NMR spectroscopy, is needed to fully elucidate the specific structural and mechanistic contributions of the L-3-Vinylphenylalanine scaffold in medicinal chemistry. Such studies would provide a deeper understanding of how the vinyl modification impacts molecular interactions and biological activity, paving the way for the rational design of new therapeutic agents.
Advanced Analytical and Spectroscopic Characterization in L 3 Vinylphenylalanine Research
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of L-3-Vinylphenylalanine and assessing its purity. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can confirm the elemental composition of the compound. For L-3-Vinylphenylalanine (C₁₁H₁₃NO₂), the expected exact mass of the neutral molecule is approximately 191.0946 g/mol . ESI-MS would typically detect the protonated molecule [M+H]⁺ at m/z 192.0.
MS is also used to assess purity by detecting the presence of impurities, which would appear as additional signals in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. In an MS/MS experiment, the parent ion (e.g., m/z 192.0) is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For L-3-Vinylphenylalanine, characteristic fragmentation would involve the loss of common neutral fragments like formic acid (HCOOH) or the entire amino acid backbone, providing structural confirmation. mdpi.com This technique is also crucial for determining the chiral purity of amino acids after derivatization. nih.govnih.gov
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | ~192.10 | Protonated molecular ion, primary ion observed in ESI+. |
| [M+Na]⁺ | C₁₁H₁₃NO₂Na⁺ | ~214.08 | Sodium adduct, often observed in ESI+. |
| [M-H]⁻ | C₁₁H₁₂NO₂⁻ | ~190.09 | Deprotonated molecular ion, observed in ESI-. |
| [M+H - HCOOH]⁺ | C₁₀H₁₂N⁺ | ~146.10 | Common fragment from loss of formic acid (46 Da). |
Chromatographic Techniques for Separation and Purification
Chromatography is a laboratory technique for the separation of a mixture. It is vital for both the analysis of L-3-Vinylphenylalanine purity and for its isolation on a preparative scale.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like amino acids. hplc.eu Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA). helixchrom.com L-3-Vinylphenylalanine, being a relatively nonpolar amino acid due to its aromatic ring, is well-retained on a C18 column.
For analytical purposes, HPLC coupled with a UV detector (typically monitoring at 210-280 nm) can be used to determine the purity of a sample with high accuracy. The retention time is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. For preparative separation, the same principles are applied but on a larger scale with larger columns to isolate gram quantities of the pure compound. Chiral HPLC, using a chiral stationary phase, can also be employed to separate the L- and D-enantiomers and assess the enantiomeric purity of L-3-Vinylphenylalanine. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, amino acids like L-3-Vinylphenylalanine are non-volatile due to their zwitterionic nature at neutral pH and must be chemically modified through a process called derivatization before they can be analyzed by GC. sigmaaldrich.com
Derivatization involves converting the polar amino and carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives. researchgate.netmdpi-res.com A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts active hydrogens on the amino and carboxyl groups into tert-butyldimethylsilyl (TBDMS) ethers and esters. sigmaaldrich.comnih.gov Once derivatized, the compound can be separated on a GC column and detected by MS. While less direct than HPLC for amino acid analysis, GC/MS can provide excellent separation and sensitive detection, and the mass spectra of the derivatives can be used for structural confirmation and identification of impurities. phcogj.combiomedpharmajournal.org
X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount for establishing the absolute stereochemistry and detailed molecular architecture of chiral molecules like L-3-Vinylphenylalanine. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which can be used to construct a detailed model of the molecular structure.
For L-3-Vinylphenylalanine, a successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information is crucial for understanding the spatial orientation of the vinyl group relative to the amino acid backbone. Furthermore, by employing anomalous dispersion techniques, the absolute configuration of the chiral center (the α-carbon) can be unambiguously determined as either L or D. This is of utmost importance as the biological activity of amino acids is highly dependent on their stereochemistry.
Table 1: Key Information Obtainable from X-ray Crystallography of L-3-Vinylphenylalanine
| Parameter | Significance |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |
| Space Group | Describes the symmetry elements present in the crystal structure. |
| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Offers insight into the covalent bonding and geometry of the molecule. |
| Torsion Angles | Describes the conformation of the molecule, including the orientation of the vinyl group. |
| Absolute Configuration | Unambiguously determines the stereochemistry at the chiral center. |
UV-Visible Absorption and Fluorescence Spectroscopy for Interaction and Probe Studies
UV-Visible absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules and their interactions with their environment. These methods are particularly useful for aromatic amino acids and their derivatives, such as L-3-Vinylphenylalanine, due to the presence of the phenyl ring which acts as a chromophore and fluorophore.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic amino acids like phenylalanine, the absorption is primarily due to π → π* electronic transitions within the benzene (B151609) ring. The absorption spectrum of L-phenylalanine in water typically shows a maximum absorption (λmax) around 257 nm. omlc.orgphotochemcad.comthermofisher.com The introduction of a vinyl group in the meta position, as in L-3-Vinylphenylalanine, is expected to perturb the electronic structure of the phenyl ring. This can lead to shifts in the absorption maximum (either to longer wavelengths, a bathochromic shift, or shorter wavelengths, a hypsochromic shift) and changes in the molar extinction coefficient.
Specific UV-Visible absorption spectra for L-3-Vinylphenylalanine are not extensively reported in the literature. However, analysis of its spectrum would be crucial for quantifying its concentration in solution and for selecting appropriate excitation wavelengths for fluorescence studies.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule and its local environment. Upon excitation with light of a suitable wavelength, a fluorophore can be promoted to an excited electronic state. It then returns to the ground state by emitting a photon, and the resulting emission spectrum is recorded.
The fluorescence of L-phenylalanine is characterized by an emission maximum around 282 nm when excited at approximately 260 nm. atlantis-press.com The quantum yield of phenylalanine fluorescence is relatively low compared to tryptophan and tyrosine. nih.gov The vinyl group in L-3-Vinylphenylalanine could potentially alter its fluorescence properties, including the emission maximum, quantum yield, and fluorescence lifetime. These changes can be exploited to use L-3-Vinylphenylalanine as a fluorescent probe. For instance, changes in the fluorescence spectrum upon binding to a protein or other biomolecule can provide information about the binding event and the local environment of the amino acid residue.
Fluorescence quenching studies, where the decrease in fluorescence intensity is monitored in the presence of a quenching agent, can also be employed. Such studies can reveal information about the accessibility of the L-3-Vinylphenylalanine residue within a larger structure, providing insights into protein folding and conformational changes. While general principles of fluorescence apply, specific experimental data on the fluorescence characteristics and interaction studies of L-3-Vinylphenylalanine are not widely available in published research. nih.gov
Table 2: Spectroscopic Properties of L-Phenylalanine (for comparison)
| Spectroscopic Technique | Parameter | Value (in water) | Reference |
| UV-Visible Absorption | λmax | ~257 nm | omlc.orgphotochemcad.comthermofisher.com |
| Molar Extinction Coefficient (ε) at λmax | ~195 M-1cm-1 | photochemcad.com | |
| Fluorescence Spectroscopy | Excitation λmax | ~260 nm | atlantis-press.com |
| Emission λmax | ~282 nm | atlantis-press.com | |
| Quantum Yield (ΦF) | ~0.02 | nih.gov |
Computational and Theoretical Investigations of L 3 Vinylphenylalanine Systems
Molecular Modeling and Conformational Analysis
Molecular modeling of L-3-Vinylphenylalanine focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The presence of the vinyl group introduces additional rotational freedom and electronic effects compared to the parent amino acid, L-phenylalanine, making conformational analysis essential to understanding its behavior.
Semiempirical and Ab Initio Calculations of Molecular Geometries and Energies
To determine the stable conformations of L-3-Vinylphenylalanine, quantum mechanical methods such as semiempirical and ab initio calculations are employed. Ab initio methods, like the Hartree-Fock (HF) method, solve the Schrödinger equation from first principles without experimental parameters, offering high accuracy. wikipedia.org Density Functional Theory (DFT) is another powerful ab initio-level approach that is widely used for its balance of accuracy and computational cost. Semiempirical methods, while less computationally demanding, use parameters derived from experimental data to simplify calculations.
These calculations systematically explore the potential energy surface of the molecule by varying its dihedral angles—primarily the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) angles of the side chain, as well as the rotation around the Cγ-C(vinyl) bond. The result is a set of optimized geometries corresponding to energy minima, each representing a stable conformer. For each conformer, key properties such as bond lengths, bond angles, and relative energies are calculated. This data is fundamental for predicting the most probable shapes the molecule will adopt in different environments.
Illustrative Data Table: Calculated Properties of L-3-Vinylphenylalanine Conformers
| Conformer | Dihedral Angle (χ1) | Dihedral Angle (χ2) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1 | -60° | 90° | 0.00 | 2.1 |
| 2 | 180° | 90° | 0.85 | 1.5 |
| 3 | 60° | -90° | 1.20 | 3.5 |
| 4 | -60° | -90° | 0.95 | 2.8 |
Note: The data in this table is illustrative and serves to represent the typical output of ab initio calculations for conformational analysis. Actual values would be derived from specific computational studies.
Prediction of Stereochemical Outcomes in Synthetic Reactions
Computational methods are invaluable for predicting the stereochemistry of chemical reactions. For L-3-Vinylphenylalanine, this could involve modeling reactions at the vinyl group, such as asymmetric hydrogenation, epoxidation, or Diels-Alder reactions. By calculating the transition state energies for all possible pathways leading to different stereoisomers, chemists can predict which product is most likely to form.
For example, in a catalyzed reaction, a model of the catalyst-substrate complex would be built. Quantum mechanical calculations would then be used to find the transition state structures for the formation of the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between these competing transition states allows for a quantitative prediction of the enantiomeric excess (e.e.), guiding the choice of catalyst and reaction conditions to achieve the desired stereochemical outcome. rsc.orgresearchgate.net
Reaction Mechanism Predictions and Pathway Elucidation
Theoretical calculations can elucidate the step-by-step mechanism of chemical reactions involving L-3-Vinylphenylalanine. By mapping the entire reaction coordinate, researchers can identify intermediates, transition states, and the energy barriers connecting them. This is particularly useful for understanding enzymatic reactions where L-3-Vinylphenylalanine acts as a substrate or for exploring its potential as a building block in organic synthesis. For instance, DFT calculations can model the mechanism of palladium-catalyzed cross-coupling reactions involving the vinyl group, providing insights into the oxidative addition, transmetalation, and reductive elimination steps.
Enzyme-Ligand Docking and Molecular Dynamics Simulations
To understand how L-3-Vinylphenylalanine interacts with biological macromolecules, particularly enzymes, molecular docking and molecular dynamics (MD) simulations are employed. dergipark.org.tr
Molecular Docking: This technique predicts the preferred orientation of L-3-Vinylphenylalanine when it binds to a target protein, such as Phenylalanine Hydroxylase (PAH) or an aminoacyl-tRNA synthetase. uib.nowikipedia.org A scoring function is used to estimate the binding affinity, ranking different binding poses. This is crucial for assessing its potential as a substrate, inhibitor, or pharmacological chaperone. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the enzyme-ligand complex over time. researchgate.net By simulating the motions of all atoms in the system, MD can assess the stability of the binding pose predicted by docking, reveal the role of water molecules in the binding site, and calculate the free energy of binding. researchgate.net These simulations provide a more realistic picture of the interactions governing molecular recognition. nih.gov
Illustrative Data Table: Docking Results for L-3-Vinylphenylalanine with Phenylalanine Hydroxylase (PAH)
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds |
| 1 | -7.5 | His285, His290, Tyr325 | 3 |
| 2 | -6.8 | Ser349, Phe254 | 2 |
| 3 | -6.2 | Arg270, Glu286 | 2 |
Note: This table is a hypothetical representation of typical data obtained from a molecular docking study.
Application of Machine Learning and Artificial Intelligence in Predicting Enzymatic Transformations and Chemical Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing area in computational chemistry. nih.gov For L-3-Vinylphenylalanine, ML models can be trained on large datasets of known enzyme substrates and their reactions to predict its potential metabolic fate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can predict the biological activity or chemical reactivity of L-3-Vinylphenylalanine based on its calculated molecular descriptors. nih.govnih.govmdpi.com For example, an AI model could be developed to predict whether L-3-Vinylphenylalanine is likely to be a substrate for a specific family of enzymes, such as cytochromes P450, or to predict its reactivity in various chemical transformations. These predictive tools can significantly accelerate the process of drug discovery and materials science by rapidly screening compounds for desired properties before committing to expensive and time-consuming experimental synthesis and testing. youtube.comarxiv.orgnih.gov
Future Directions and Interdisciplinary Perspectives in L 3 Vinylphenylalanine Research
Integration with Synthetic Biology and Metabolic Engineering for Enhanced Production and Diversification
The industrial-scale production of L-3-vinylphenylalanine and its derivatives is a key bottleneck hindering their widespread application. Synthetic biology and metabolic engineering offer a promising and sustainable alternative to traditional chemical synthesis. nih.govmdpi.com By harnessing the power of microbial chassis such as Escherichia coli, researchers are actively developing engineered biosynthetic pathways for the de novo production of this valuable compound. scielo.brmdpi.comnih.govnih.gov
The core strategy involves engineering the native aromatic amino acid biosynthesis pathway. mdpi.com In E. coli, the biosynthesis of L-phenylalanine starts from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which enter the shikimate pathway to form chorismate, a key branch-point intermediate. nih.gov Metabolic engineering efforts focus on augmenting the carbon flux towards L-phenylalanine by overexpressing key enzymes and inactivating competing pathways. nih.govbeilstein-journals.org For instance, enhancing the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), a rate-limiting enzyme, can significantly increase the precursor supply. mdpi.comnih.gov
To produce L-3-vinylphenylalanine specifically, heterologous enzymes need to be introduced to convert a phenylalanine precursor into the final product. This could involve, for example, the introduction of enzymes capable of vinyl group synthesis and attachment to the phenyl ring. The development of artificial pathways, sometimes guided by retrobiosynthesis, allows for the production of non-natural molecules. researchgate.net The optimization of gene expression using tools like bidirectional promoters and the management of metabolic burden on the host organism are critical for achieving high titers and yields. mdpi.comfrontiersin.org
Table 1: Key Strategies in Metabolic Engineering for Aromatic Amino Acid Production
| Strategy | Target | Rationale |
| Precursor Supply Enhancement | Overexpression of DAHPS (AroG, AroF, AroH) | Increase carbon flux into the shikimate pathway. mdpi.comnih.gov |
| Pathway Deregulation | Inactivation of transcriptional regulators (e.g., TyrR, TrpR) | Prevent feedback inhibition and repression of pathway genes. nih.gov |
| Blocking Competing Pathways | Deletion of genes for competing metabolic routes | Channel metabolic intermediates towards the desired product. |
| Heterologous Gene Expression | Introduction of genes for vinyl group synthesis | Create a novel pathway for L-3-vinylphenylalanine production. researchgate.net |
| Process Optimization | Fed-batch fermentation, optimization of growth conditions | Enhance productivity and final product concentration. sciepublish.com |
The integration of systems biology with synthetic biology, including transcriptomics and metabolomics, will be instrumental in identifying and overcoming remaining bottlenecks in these engineered pathways, ultimately enabling the cost-effective and sustainable production of L-3-vinylphenylalanine and a diverse array of its analogs. nih.govfrontiersin.org
Expanding the Scope of Biocatalytic Applications for Novel Analogs
Biocatalysis offers a powerful and environmentally benign approach for the synthesis of novel L-3-vinylphenylalanine analogs with high stereoselectivity. nih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) have demonstrated their utility in the amination of various substituted cinnamic acids to produce a range of phenylalanine analogues. frontiersin.org This approach can be adapted for the synthesis of L-3-vinylphenylalanine derivatives.
Future research will likely focus on discovering and engineering enzymes with tailored substrate specificities and enhanced catalytic efficiencies. For example, L-amino acid deaminases (LAADs) and D-aminotransferases can be used in multi-enzyme cascade reactions to achieve the stereoinversion of L-phenylalanine derivatives to their D-enantiomers, which are valuable chiral building blocks for pharmaceuticals. mdpi.com The combination of different enzyme classes, such as hydroxylases, can introduce further functional diversity into the L-3-vinylphenylalanine scaffold. nih.govresearchgate.net
Immobilization of these biocatalysts onto solid supports is a key strategy for enhancing their stability and reusability, making the processes more economically viable. frontiersin.org Furthermore, the integration of biocatalytic steps into continuous flow reactors can significantly improve reaction kinetics, productivity, and downstream processing. frontiersin.org
Table 2: Examples of Enzyme Classes for Biocatalytic Diversification
| Enzyme Class | Reaction Type | Potential Application for L-3-Vinylphenylalanine |
| Phenylalanine Ammonia Lyases (PALs) | Amination | Synthesis of L-3-vinylphenylalanine from 3-vinyl-cinnamic acid. frontiersin.org |
| Aminotransferases | Transamination | Stereoselective synthesis of L- or D-isomers. mdpi.com |
| Hydroxylases | Hydroxylation | Introduction of hydroxyl groups on the phenyl ring. nih.gov |
| Decarboxylases | Decarboxylation | Conversion to vinyl-phenylethylamine derivatives. researchgate.net |
| L-Amino Acid Deaminases (LAADs) | Deamination | First step in a deracemization or stereoinversion cascade. mdpi.com |
The vinyl group of L-3-vinylphenylalanine itself is a substrate for certain enzymatic transformations, further expanding the possibilities for creating novel analogs with unique properties.
Novel Applications in Nanotechnology and Advanced Supramolecular Assemblies
The unique chemical properties of L-3-vinylphenylalanine make it an attractive building block for materials science, particularly in nanotechnology and the construction of advanced supramolecular assemblies. The vinyl group serves as a reactive handle for polymerization and site-specific functionalization.
L-3-vinylphenylalanine can be incorporated into peptides and proteins, where the vinyl group can participate in "click" chemistry reactions, such as thiol-ene additions or Diels-Alder cycloadditions. vulcanchem.com This allows for the precise attachment of probes, drugs, or other functional moieties. This has been demonstrated with the incorporation of p-vinylphenylalanine into green fluorescent protein (GFP) to create a sensor for mercuric ions. nih.govresearchgate.net
Furthermore, the vinyl group enables the synthesis of novel polymers and hydrogels with tailored properties. Polymers containing L-3-vinylphenylalanine can be designed to be biocompatible and biodegradable, making them suitable for applications in drug delivery and tissue engineering. The aromatic side chain can participate in π-π stacking interactions, which can drive the self-assembly of these polymers into well-defined nanostructures, such as nanoparticles or nanofibers.
The ability to form ordered supramolecular structures is also being explored for applications in organic electronics and biosensing. The precise arrangement of the vinylphenyl groups within a supramolecular assembly could lead to materials with interesting photophysical or electronic properties.
Development of Predictive Models for Biological Activity and Enzyme Specificity Based on Structure
As the number of L-3-vinylphenylalanine derivatives and the enzymes used for their synthesis grows, computational and predictive models become increasingly vital. nih.govcas.org These models can accelerate the discovery and optimization process by forecasting the biological activity of new compounds and predicting the substrate specificity of enzymes. nih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com By training these models on datasets of known L-3-vinylphenylalanine analogs and their measured activities, it is possible to predict the activity of new, untested derivatives. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov A key challenge in developing accurate QSAR models is the proper representation of molecular stereochemistry, as small changes in 3D structure can have a large impact on biological activity. nih.gov
Similarly, computational models can be used to predict and engineer enzyme specificity. nih.gov By analyzing the three-dimensional structure of an enzyme's active site, researchers can use molecular docking simulations to predict how well a given L-3-vinylphenylalanine analog will bind. nih.gov This information can then be used to guide protein engineering efforts, where specific amino acid residues in the active site are mutated to improve the enzyme's activity and selectivity towards a desired substrate. nih.gov Machine learning algorithms, trained on data from enzyme-substrate screening, are also emerging as powerful tools for predicting enzyme function and identifying promising enzyme candidates for specific reactions. plos.orgbiorxiv.org
The integration of these predictive models into the research and development pipeline will create a synergistic loop: experimental data will be used to refine the models, and the models will, in turn, guide more efficient and targeted experimental work, ultimately accelerating the development of novel L-3-vinylphenylalanine-based molecules and biocatalysts. cas.org
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for L-3-Vinylphe, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes typically involve catalytic coupling or enzymatic modification. For example, Suzuki-Miyaura cross-coupling under inert atmospheres (e.g., nitrogen) at 60–80°C can achieve yields of 60–75%, but side reactions may occur if palladium catalysts are not carefully optimized . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to isolate this compound from byproducts. Replication of protocols with ≥3 independent trials is critical to validate reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO can confirm vinyl group positioning (δ 5.2–6.8 ppm for vinyl protons) and stereochemistry .
- MS : High-resolution ESI-MS (negative ion mode) provides accurate mass verification (theoretical [M-H]⁻ for C₁₁H₁₁NO₂: 212.0688).
- HPLC : Use a 4.6 mm × 250 mm C18 column with UV detection at 254 nm for purity assessment (>95% threshold) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability testing at 40°C/75% RH over 4 weeks, with periodic sampling (0, 1, 2, 4 weeks). Analyze degradation products via LC-MS and quantify parent compound loss using a validated calibration curve. Include controls (e.g., inert atmosphere vials) to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, concentrations, assay endpoints) from primary literature. Use statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies .
- Dose-Response Validation : Replicate conflicting assays with a standardized protocol (e.g., MTT assay in HEK293 cells, 0.1–100 µM range) to identify threshold-dependent effects .
- Artifact Screening : Test for interference from solvents (e.g., DMSO) or impurities via spiked controls .
Q. What computational modeling approaches are suitable for predicting this compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side-chain residues in the target’s active site. Validate with experimental IC₅₀ data .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability and conformational dynamics. Compare RMSD plots across replicates to ensure convergence .
- Table : Example docking scores vs. experimental inhibition:
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Enzyme A | -9.2 | 12.3 ± 1.5 |
| Enzyme B | -7.8 | >100 |
Q. How can mechanistic studies differentiate between this compound’s direct binding vs. downstream signaling effects?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated this compound with streptavidin beads to isolate bound proteins, followed by Western blot or proteomic analysis .
- Kinetic Studies : Measure time-dependent activation/inhibition of target enzymes via stopped-flow spectroscopy. A rapid onset (<1 min) suggests direct binding .
- Knockdown Models : CRISPR/Cas9 knockout of putative targets in cell lines to confirm phenotype rescue upon compound treatment .
Methodological Considerations for Data Integrity
- Replication : Require ≥3 independent experiments with technical triplicates to address biological variability .
- Negative Controls : Include solvent-only and catalytically inactive mutants in enzymatic assays .
- Ethical Compliance : Document IRB approvals for biological studies and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
